Benzo[d]thiazol-4-ylmethanamine
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Overview
Description
Benzo[d]thiazol-4-ylmethanamine is a heterocyclic organic compound that features a benzothiazole ring structure. Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The benzothiazole ring consists of a fused benzene and thiazole ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including Benzo[d]thiazol-4-ylmethanamine, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: A reaction between an aldehyde or ketone with an active methylene compound.
Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves scalable methods such as microwave irradiation and one-pot multicomponent reactions due to their efficiency and high yields. These methods are preferred for large-scale synthesis as they reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Benzo[d]thiazol-4-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a similar ring structure.
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzoxazole: A related compound with an oxygen atom in place of sulfur in the ring
Uniqueness
Benzo[d]thiazol-4-ylmethanamine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,3-benzothiazol-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2 |
InChI Key |
CQDYSNGXQFVPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CN |
Origin of Product |
United States |
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